molecular formula C14H14N2O2 B11869703 N-(5-(Benzyloxy)pyridin-2-yl)acetamide

N-(5-(Benzyloxy)pyridin-2-yl)acetamide

Cat. No.: B11869703
M. Wt: 242.27 g/mol
InChI Key: JZPLSKLVGWKHMO-UHFFFAOYSA-N
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Description

N-(5-(Benzyloxy)pyridin-2-yl)acetamide is an organic compound with the molecular formula C14H14N2O2. It is a derivative of pyridine and acetamide, featuring a benzyloxy group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(Benzyloxy)pyridin-2-yl)acetamide typically involves the reaction of 5-(benzyloxy)-2-aminopyridine with acetic anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine or triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(5-(Benzyloxy)pyridin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group would yield a benzaldehyde derivative, while reduction of a nitro group would produce an amine .

Scientific Research Applications

N-(5-(Benzyloxy)pyridin-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(Benzyloxy)pyridin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(Benzyloxy)pyridin-2-yl)acetamide is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and potentially improve its interaction with biological targets. This structural feature can also influence its chemical reactivity, making it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N-(5-phenylmethoxypyridin-2-yl)acetamide

InChI

InChI=1S/C14H14N2O2/c1-11(17)16-14-8-7-13(9-15-14)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,15,16,17)

InChI Key

JZPLSKLVGWKHMO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

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